2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride typically involves the reaction of 4-(chloromethyl)phenol with 1-methyl-1H-imidazole in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazole derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . The pathways involved in its action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(bromomethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride
- 2-[4-(fluoromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride
- 2-[4-(iodomethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride
Uniqueness
2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs . The presence of the chloromethyl group allows for specific interactions and reactions that are not possible with other halogenated derivatives .
Properties
IUPAC Name |
2-[[4-(chloromethyl)phenoxy]methyl]-1-methylimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c1-15-7-6-14-12(15)9-16-11-4-2-10(8-13)3-5-11;/h2-7H,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXUWBPSUQSSJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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